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Compound of Interest

(R)-3-Methoxy-2-methylpropan-1-
oL

Cat. No.: B3166497

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
building block, (R)-3-Methoxy-2-methylpropan-1-ol. The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. This document details Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxy-2-methylpropan-1-ol.
It is important to note that the NMR and Mass Spectrometry data are predicted values based
on the general structure and may vary from experimental results.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Predicted Chemical Shift

Assignment Predicted Multiplicity
(5, ppm)
CHs-CH ~0.9 Doublet (d)
CH ~1.8-2.0 Multiplet (m)
CH2-OH ~3.4-3.5 Doublet (d)
CH2-O ~3.2-3.3 Doublet (d)
OCHs ~3.3 Singlet (s)
OH Variable Broad Singlet (s)
« 13 1
Assignment Predicted Chemical Shift (6, ppm)
CHs-CH ~16
CH ~35-40
OCHs ~59
CH2-OH ~68
CH2-O ~76

Table 3: IR SpectroscopicData

Functional Group Characteristic Absorption Range (cm™?)
O-H Stretch (Alcohol) 3200 - 3550 (broad)

C-H Stretch (Alkyl) 2850 - 3000

C-O Stretch (Alcohol) 1000 - 1260

C-0 Stretch (Ether) 1070 - 1150

Table 4: Mass Spectrometry Data (Predicted m/z of
Adducts)
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Adduct Predicted m/z
[M+H]* 105.09101
[M+Na]* 127.07295
[M-H]~ 103.07645
[M+NHa]* 122.11755
[M+K]* 143.04689
[M+H-H20]* 87.080990
[M]* 104.08318

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-Methoxy-2-methylpropan-1-
ol in a suitable deuterated solvent (e.g., CDCIs, D20) in a 5 mm NMR tube. The use of a
deuterated solvent is crucial to avoid large solvent signals in the *H NMR spectrum.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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o Integrate the signals to determine the relative number of protons for each resonance.

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

o Sample Preparation: As (R)-3-Methoxy-2-methylpropan-1-ol is a liquid at room
temperature, the spectrum can be obtained from a neat (undiluted) sample. Place a small
drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition:

[¢]

Record a background spectrum of the empty salt plates.

[¢]

Place the sample "sandwich" in the spectrometer's sample holder.

[e]

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).

o

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule (e.g., O-H, C-H, C-0).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: Introduce a small amount of the volatile (R)-3-Methoxy-2-
methylpropan-1-ol into the mass spectrometer via a suitable inlet system, such as a gas
chromatography (GC) column or a direct insertion probe.

« |onization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or Electrospray lonization (ESI).

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and record their abundance.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M*)
and the fragmentation pattern. The fragmentation pattern provides valuable information
about the structure of the molecule.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic
analysis of (R)-3-Methoxy-2-methylpropan-1-ol.
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General workflow for the spectroscopic analysis of a chemical compound.
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Key 'H and 3C NMR Correlations
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Predicted NMR correlations for (R)-3-Methoxy-2-methylpropan-1-ol.

« To cite this document: BenchChem. [Spectroscopic Profile of (R)-3-Methoxy-2-methylpropan-
1-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3166497#spectroscopic-data-for-r-3-methoxy-2-
methylpropan-1-ol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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